Racemic Clomiphene-d5 Citrate is a stable isotope-labeled analogue of Clomiphene, primarily utilized in research settings for its role in studying various biological processes. Its chemical structure allows it to serve as a reference standard in analytical testing, particularly in pharmacokinetics and metabolic studies. The compound is classified under stable isotopes and is often used in scientific research related to fertility treatments and hormonal studies.
The compound is available from various suppliers, including LGC Standards and BOC Sciences, which provide high-purity reference materials for analytical testing. The Chemical Abstracts Service number for Racemic Clomiphene-d5 Citrate is 1217200-17-3, indicating its unique identification within chemical databases .
Racemic Clomiphene-d5 Citrate falls into several categories:
The synthesis of Racemic Clomiphene-d5 Citrate involves several steps, typically starting from readily available precursors. The process can be outlined as follows:
This method is advantageous due to its simplicity and high yield, often exceeding 85% for the desired product.
The synthesis typically employs organic solvents such as ethyl acetate and requires careful temperature control during reactions to ensure optimal yields. The process also includes purification steps to isolate the final compound from by-products.
Racemic Clomiphene-d5 Citrate has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C32H31D5ClNO8, with a molecular weight of 603.11 g/mol .
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
PYTMYKVIJXPNBD-FKBJCHEPSA-N
Racemic Clomiphene-d5 Citrate can undergo various chemical reactions typical for organic compounds with aromatic systems:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions must be optimized to favor desired pathways while minimizing side reactions.
Racemic Clomiphene-d5 Citrate functions primarily as a selective estrogen receptor modulator. Its mechanism involves binding to estrogen receptors in target tissues, leading to either activation or inhibition of estrogenic activity depending on the tissue type. This dual action is crucial for its use in treating infertility by promoting ovulation in women who do not ovulate naturally .
Studies have shown that Clomiphene can effectively induce ovulation by blocking estrogen's negative feedback on the hypothalamus, thereby increasing gonadotropin release from the pituitary gland.
Racemic Clomiphene-d5 Citrate is widely used in scientific research:
The strategic deuteration of clomiphene to yield rac Clomiphene-d5 Citrate (CAS 1217200-17-3) represents a sophisticated approach to enhance metabolic stability in pharmacological research. This compound features five deuterium atoms at specific molecular positions, replacing protium atoms in the ethylamine groups of the clomiphene backbone (2-[4-(2-Chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine-d5). The kinetic isotope effect (KIE) arising from deuterium-carbon bonds—which exhibit ~6-10 times greater bond strength than protium-carbon bonds—significantly impedes cytochrome P450-mediated oxidative metabolism [1] [9].
Table 1: Metabolic Stability Advantages of Deuterated Clomiphene
Parameter | Non-Deuterated Clomiphene | rac Clomiphene-d5 Citrate |
---|---|---|
Primary Metabolic Pathway | Hepatic CYP3A4 oxidation | Delayed CYP-mediated cleavage |
Half-life (t₁/₂) | 5-7 days | Extended by deuterium effect |
Key Stability Factor | Rapid first-pass metabolism | Resistance to enzymatic degradation |
Deuterium incorporation mitigates the rapid hepatic clearance observed with non-deuterated clomiphene citrate, thereby extending in vivo residence time. This allows researchers to achieve enhanced pharmacokinetic profiling with reduced dosing frequency in tracer studies. The deuterium atoms serve as inert isotopic labels without altering clomiphene’s receptor binding affinity as a selective estrogen receptor modulator (SERM), preserving its intrinsic pharmacological activity while optimizing its utility as a metabolic probe [1] [6] [9].
The synthesis of rac Clomiphene-d5 Citrate diverges from conventional clomiphene citrate production at the stage of amine group deuteration:
Non-Deuterated Route:
Deuterated Route:
Critical challenges include preventing isotopic dilution during purification and achieving >95% isotopic purity (as certified for commercial rac Clomiphene-d5 Citrate). The deuteration step reduces overall yield to 30-40% due to stringent anhydrous conditions required to avoid deuterium exchange with moisture [1] [9].
Table 2: Synthetic Pathway Comparison
Synthetic Stage | Clomiphene Citrate | rac Clomiphene-d5 Citrate |
---|---|---|
Amine Precursor | Diethylamine | Diethylamine-d10 (deuterated) |
Key Reaction | Nucleophilic substitution | Isotope-controlled synthesis |
Purification | Recrystallization | Deuterium-stabilized chromatography |
Isotopic Purity | Not applicable | ≥95% (by NMR/MS verification) |
The deuterium signature in rac Clomiphene-d5 Citrate enables distinctive mass spectral separation from endogenous compounds and non-deuterated analogs. In LC-MS/MS systems, the +5 Da mass shift generates unique fragment ions (e.g., m/z 406 → 100 for clomiphene vs. m/z 411 → 105 for clomiphene-d5), eliminating background interference during quantification [1]. This allows detection limits as low as 0.1 pg/mL in biological matrices, surpassing conventional UV-detection sensitivity by 3 orders of magnitude [7].
Recent advancements leverage this isotopic labeling for:
The citrate counterion further enhances aqueous solubility when complexed with hydroxypropyl-β-cyclodextrin (HPβCD), enabling intravenous formulations for precision pharmacokinetic studies. HPβCD inclusion complexes maintain molecular integrity while providing stability for LC-MS-based assays, as demonstrated by validated methods showing <5% degradation after 6 months at 4°C [7].
Table 3: Analytical Performance Metrics
Parameter | Detection Method | Advantage with Deuteration |
---|---|---|
Mass Shift | LC-MS/MS | +5 Da baseline separation |
Sensitivity | Electrospray MS | 1000-fold lower LOD vs. non-deuterated |
Tracer Stability | Accelerated stability | >90% integrity at 6 months (4°C) |
Complexation | HPβCD inclusion | Enables IV dosing for PK studies |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1